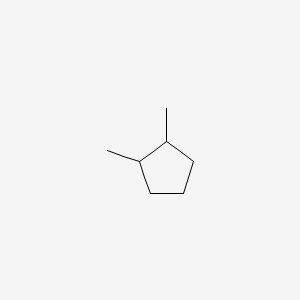

1,2-Dimethylcyclopentane

説明

Historical Context and Early Investigations of Substituted Cyclopentanes

The late 19th and early 20th centuries marked a pivotal era in the understanding of cyclic hydrocarbons. Building on the foundational work of chemists who established the cyclic nature of benzene, researchers began to investigate the structures of saturated rings. The German chemist Adolf von Baeyer, in his "strain theory" of 1885, proposed that the stability of cycloalkanes was related to the deviation of their bond angles from the ideal tetrahedral angle of 109.5 degrees. This theory, while later refined, provided an initial framework for understanding the reactivity and properties of cyclic compounds.

Early investigations into substituted cycloalkanes were often characterized by the challenge of separating and identifying isomers. The synthesis of cyclopentane (B165970) derivatives in the early 20th century was instrumental in demonstrating the existence of stereoisomers in cyclic systems. These pioneering studies laid the groundwork for a more sophisticated understanding of how substituents on a ring influence its properties and reactivity. The development of new analytical techniques, such as infrared spectroscopy and later nuclear magnetic resonance (NMR) spectroscopy, proved crucial in elucidating the precise structures and conformations of these molecules. A 1959 study, for instance, utilized infrared analysis to investigate the conformations of substituted cyclopentanones, showcasing the evolving tools available to chemists. acs.org

Significance of 1,2-Dimethylcyclopentane Isomers in Fundamental Organic Chemistry Research

This compound exists as three stereoisomers: a pair of enantiomers of the trans isomer and a single meso compound for the cis isomer. This isomeric diversity makes it an excellent model system for teaching and researching fundamental concepts in stereochemistry. solubilityofthings.comdoubtnut.com

The study of these isomers allows for a detailed exploration of:

Cis-Trans Isomerism: The relative orientation of the two methyl groups (on the same side or opposite sides of the ring) gives rise to cis and trans isomers, which have distinct physical and chemical properties.

Chirality and Enantiomers: The trans-1,2-dimethylcyclopentane (B44192) molecule is chiral, meaning it is non-superimposable on its mirror image. This leads to the existence of a pair of enantiomers, which are optically active.

Meso Compounds: The cis-1,2-dimethylcyclopentane (B72798) isomer possesses an internal plane of symmetry, making it achiral despite having two stereocenters. Such a compound is known as a meso compound.

Conformational Analysis: Unlike the planar representation often used in textbooks, the cyclopentane ring is not flat. It adopts puckered conformations, such as the "envelope" and "half-chair" forms, to relieve torsional strain. The presence of the methyl groups in this compound influences the preference for and the dynamics of these conformations. libretexts.org Conformational studies, sometimes employing dynamic NMR, have been crucial in understanding the stereochemical processes in such molecules. acs.org

Research on the stereochemical outcomes of reactions involving this compound and its precursors, such as the addition of hydrogen halides to 1,2-dimethylcyclopentene (B3386875), has provided valuable insights into reaction mechanisms and the factors that control stereoselectivity. acs.org Furthermore, studies on the gas-phase pinacol (B44631) rearrangement of related diols have shed light on stereochemical effects in rearrangement reactions. acs.org

Overview of Academic Research Trajectories for Cyclopentane Derivatives

The foundational understanding gained from simple substituted cyclopentanes like this compound has paved the way for extensive research into more complex and functionalized cyclopentane derivatives. These research trajectories span a wide range of applications, from materials science to medicinal chemistry.

The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products, including prostaglandins, steroids, and various alkaloids. nih.gov This has driven the development of novel synthetic methods to construct highly substituted and stereochemically complex cyclopentane cores. researchgate.netresearchgate.net Research in this area focuses on creating efficient and stereoselective reactions, such as cycloaddition reactions, to assemble these intricate molecular architectures. organic-chemistry.org

In the realm of medicinal chemistry, cyclopentane derivatives are actively investigated as potential therapeutic agents. The cyclopentane scaffold can serve as a rigid framework to hold pharmacophoric groups in a specific spatial orientation, enhancing their interaction with biological targets. researchgate.net For example, 1,2-disubstituted cyclopentanes have been designed as potent potentiators of AMPA receptors, which are involved in neurotransmission. acs.org More recent computational studies have explored dimethylcyclopentane derivatives as potential drug candidates for thyroid disorders. dergipark.org.tr The cyclopentane-1,3-dione moiety has even been explored as a novel isostere for the carboxylic acid functional group in drug design. acs.org

The synthesis of functionalized cyclopentanes continues to be an active area of research, with a focus on developing catalytic and asymmetric methods to control stereochemistry. nih.govorganic-chemistry.org The insights gained from the fundamental studies of molecules like this compound continue to inform the design and synthesis of the next generation of complex cyclopentane-containing molecules with important biological and material properties.

Structure

3D Structure

特性

IUPAC Name |

1,2-dimethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRARCHMRDHZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873330 | |

| Record name | 1,2-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

47.2 [mmHg] | |

| Record name | 1,2-Dimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2452-99-5, 28729-52-4 | |

| Record name | 1,2-Dimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2452-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002452995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 1,2 Dimethylcyclopentane

Elucidation of cis and trans Stereoisomers of 1,2-Dimethylcyclopentane

This compound exists as two primary geometric isomers: cis-1,2-dimethylcyclopentane (B72798) and trans-1,2-dimethylcyclopentane (B44192). This isomerism stems from the relative orientation of the two methyl groups attached to adjacent carbon atoms on the cyclopentane (B165970) ring. In the cis isomer, both methyl groups are positioned on the same side of the ring's plane. nih.govstudy.com Conversely, in the trans isomer, the methyl groups are located on opposite sides of the plane of the ring. nih.govstudy.com

Principles of Enantiomerism and Diastereomerism within this compound Structures

Further complexity in the stereochemistry of this compound arises from the concepts of enantiomerism and the presence of a meso compound. In total, there are three distinct stereoisomers of this compound. study.comstereoelectronics.org

In contrast, trans-1,2-dimethylcyclopentane lacks an internal plane of symmetry and is therefore a chiral molecule. stereoelectronics.orgresearchgate.net It exists as a pair of non-superimposable mirror images, known as enantiomers. stereoelectronics.orgresearchgate.net These two enantiomers have identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, with one enantiomer rotating it in a clockwise direction (+) and the other in a counter-clockwise direction (-). researchgate.net

The relationship between the cis isomer and either of the trans enantiomers is that of diastereomers. Diastereomers have different physical properties, which allows for their separation by techniques such as fractional distillation or chromatography.

Table 1: Stereoisomers of this compound

| Isomer | Chirality | Relationship to Other Isomers |

| cis-1,2-Dimethylcyclopentane | Achiral (meso) | Diastereomer of the trans enantiomers |

| (R,R)-1,2-Dimethylcyclopentane | Chiral | Enantiomer of (S,S)-1,2-dimethylcyclopentane; Diastereomer of the cis isomer |

| (S,S)-1,2-Dimethylcyclopentane | Chiral | Enantiomer of (R,R)-1,2-dimethylcyclopentane; Diastereomer of the cis isomer |

Methodologies for Stereoisomer Resolution and Chiral Discrimination in this compound Systems

The separation of the stereoisomers of this compound, particularly the resolution of the trans enantiomers, requires specialized techniques that can differentiate between chiral molecules.

Chiral Chromatography: This is a powerful technique for separating enantiomers. doubtnut.com In chiral gas chromatography (GC), a chiral stationary phase is used within the chromatography column. doubtnut.com As the racemic mixture of trans-1,2-dimethylcyclopentane passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. doubtnut.com Cyclodextrin derivatives are commonly used as chiral stationary phases for the separation of hydrocarbons. researchgate.net Similarly, chiral High-Performance Liquid Chromatography (HPLC) can be employed, where the stationary phase or a chiral additive in the mobile phase facilitates the separation of the enantiomers.

Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. nih.gov For instance, if a derivative of trans-1,2-dimethylcyclopentane containing a carboxylic acid group were to be resolved, it could be reacted with a chiral amine. The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized and separated. nih.gov Following separation, the original enantiomer can be regenerated by removing the resolving agent.

NMR Spectroscopy with Chiral Shift Reagents: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents can overcome this limitation. reddit.combrainly.com These reagents are typically lanthanide complexes that can reversibly bind to the enantiomers in the sample. This interaction forms transient diastereomeric complexes, which have different magnetic environments. reddit.combrainly.com As a result, the corresponding protons in the two enantiomers will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric purity. reddit.combrainly.com

Conformational Analysis of 1,2 Dimethylcyclopentane

Theoretical Frameworks Governing Cyclopentane (B165970) Ring Conformations

Unlike the relatively rigid cyclopropane (B1198618) and cyclobutane, cyclopentane possesses greater flexibility, allowing it to adopt non-planar conformations to alleviate torsional strain. masterorganicchemistry.comlibretexts.orglibretexts.org A planar cyclopentane would have minimal angle strain, with internal bond angles of 108°, closely approximating the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.orglibretexts.org However, a planar structure would suffer from significant torsional strain due to the eclipsing of all carbon-hydrogen bonds, amounting to approximately 10 kcal/mol of strain. masterorganicchemistry.comlibretexts.orglibretexts.org To mitigate this, cyclopentane puckers out of planarity. libretexts.orglibretexts.orglibretexts.org

Two primary puckered conformations of cyclopentane are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). masterorganicchemistry.comic.ac.uk In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. libretexts.orglibretexts.org This arrangement reduces some torsional strain but still contains eclipsed interactions. libretexts.orglibretexts.orglibretexts.org The twist conformation has three carbons in a plane, with the other two displaced on opposite sides of the plane. openochem.org This conformation also alleviates torsional strain. openochem.org

The energy difference between the envelope and twist conformations in unsubstituted cyclopentane is very small, with the envelope form being slightly more stable. stackexchange.com The energy barrier for interconversion between these forms is also low, leading to a phenomenon known as pseudorotation . wikipedia.orgyoutube.com This is a continuous process where the pucker rotates around the ring, making all carbon atoms appear equivalent on average at room temperature. youtube.comdalalinstitute.comlumenlearning.com This rapid interconversion means that cyclopentane itself doesn't exist in a single, fixed conformation but rather as a dynamic equilibrium of various envelope and twist forms. stackexchange.comresearchgate.net The process of pseudorotation involves out-of-plane motions of the carbon atoms, leading to the interconversion between its many possible conformers without generating angular momentum. wikipedia.org

Conformational Landscapes of cis-1,2-Dimethylcyclopentane (B72798)

The presence of two methyl groups on adjacent carbons in a cis configuration significantly influences the conformational preferences of the cyclopentane ring. The primary factor governing the stability of the various conformers is the steric strain arising from the interactions of the methyl groups.

In cis-1,2-dimethylcyclopentane, both methyl groups are on the same side of the ring. The two most stable conformations are envelope forms where the methyl groups occupy positions that minimize steric hindrance. One conformation has the two methyl groups in adjacent equatorial-like positions, while another has one in an axial-like and the other in an equatorial-like position. The diequatorial-like conformation is generally considered to be the more stable of the two due to reduced steric interactions.

Computational studies have quantified the energy differences between the possible conformers. The relative energies are influenced by torsional strain from the ring itself and steric strain between the methyl groups and with the ring hydrogens.

Table 1: Calculated Relative Energies of cis-1,2-Dimethylcyclopentane Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Diequatorial-like (Envelope) | 0.00 |

| Axial-Equatorial-like (Envelope) | ~1.5 - 2.0 |

| Eclipsed (Planar Transition State) | > 5.0 |

Note: The exact energy values may vary depending on the computational method used.

Conformational Landscapes of trans-1,2-Dimethylcyclopentane (B44192)

In the trans isomer, the two methyl groups are on opposite sides of the ring. This arrangement leads to a different set of steric interactions and, consequently, a different conformational landscape compared to the cis isomer.

The most stable conformation for trans-1,2-dimethylcyclopentane is a twist or half-chair form where the two methyl groups occupy pseudo-equatorial positions. This arrangement places the bulky methyl groups away from each other and minimizes their steric interactions with the rest of the ring. An alternative conformation, where one methyl group is pseudo-axial and the other is pseudo-equatorial, is significantly less stable due to greater steric strain.

The energy difference between the diaxial-like and diequatorial-like conformations in trans-1,2-dimethylcyclopentane is more pronounced than in the cis isomer.

Table 2: Calculated Relative Energies of trans-1,2-Dimethylcyclopentane Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Diequatorial-like (Twist) | 0.00 |

| Axial-Equatorial-like (Envelope) | ~0.8 - 1.2 |

| Diaxial-like (Twist) | > 3.0 |

Note: The exact energy values may vary depending on the computational method used.

Advanced Spectroscopic and Computational Approaches to Conformational Elucidation

The detailed study of the conformational preferences of molecules like 1,2-dimethylcyclopentane relies on a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies are particularly powerful for investigating conformational equilibria. By analyzing the changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and the energy barriers between them. For this compound, NMR can distinguish between the different environments of the methyl protons in various conformations.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information about the molecular symmetry and the presence of specific vibrational modes associated with different conformers. The pseudorotational motion of the cyclopentane ring can be studied through the analysis of low-frequency vibrations. nih.gov

Computational Methods:

Molecular Mechanics and Quantum Mechanics Calculations: Computational chemistry plays a crucial role in mapping the potential energy surface (PES) of flexible molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can accurately calculate the energies of different conformers and the transition states connecting them. These calculations provide the data for the energy tables presented above and help in visualizing the complex pseudorotation pathways. nih.gov

Cremer-Pople Puckering Coordinates: A specialized set of coordinates, known as the Cremer-Pople puckering coordinates (q and φ), are often used to describe the conformation of a five-membered ring. nih.gov The puckering amplitude (q) and the pseudorotation angle (φ) allow for a complete description of the ring's conformation and facilitate the visualization of the pseudorotation itinerary. nih.gov

Through the interplay of these experimental and theoretical approaches, a detailed and quantitative understanding of the conformational behavior of this compound can be achieved.

Synthetic Strategies for 1,2 Dimethylcyclopentane and Analogous Structures

Catalytic Hydrogenation Routes for the Synthesis of 1,2-Dimethylcyclopentane Scaffolds

Catalytic hydrogenation is a fundamental method for the synthesis of saturated carbocycles like this compound. This approach typically involves the addition of hydrogen across a double bond in a precursor molecule, facilitated by a metal catalyst.

One common precursor for the synthesis of this compound is 1,2-dimethylcyclopentene (B3386875). The hydrogenation of this alkene is a direct route to the desired saturated product. The reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or nickel, on a solid support like carbon or alumina. libretexts.orglibretexts.org The stereochemistry of the product is a crucial aspect of this reaction. The catalytic hydrogenation of 1,2-dimethylcyclopentene results in the syn-addition of two hydrogen atoms to the same face of the double bond. pearson.com This stereospecificity leads to the formation of cis-1,2-dimethylcyclopentane (B72798) as the major product. pearson.com

Another important industrial route to dimethylcyclohexanes, which are structurally analogous to this compound, is the hydrogenation of xylenes. For instance, the gas-phase hydrogenation of o-xylene (B151617) over a Pt/γ-Al2O3 catalyst yields a mixture of cis- and trans-1,2-dimethylcyclohexane. abo.fi The reaction conditions, such as temperature and partial pressures of hydrogen and o-xylene, significantly influence the reaction rate and the stereoselectivity of the products. researchgate.net Studies have shown that the reaction order is close to zero for o-xylene and varies for hydrogen depending on the temperature. abo.fi The presence of chlorine on the catalyst surface, often a residue from the catalyst precursor, can decrease the hydrogenation activity and favor the formation of the trans isomer through dehydrogenation and configurational isomerization of the initially formed cis-product. researchgate.net

The direct hydrogenation of o-xylene can be prompted by a NiMoSx catalyst, showing a selectivity of about 50% towards cis- and trans-1,2-dimethylcyclohexanes. mdpi.com

Table 1: Catalytic Hydrogenation for 1,2-Disubstituted Cycloalkanes

| Precursor | Catalyst | Product(s) | Key Findings |

|---|---|---|---|

| 1,2-Dimethylcyclopentene | Platinum, Palladium, or Nickel | cis-1,2-Dimethylcyclopentane | The reaction proceeds via syn-addition of hydrogen. pearson.com |

| o-Xylene | Pt/γ-Al2O3 | cis- and trans-1,2-Dimethylcyclohexane | Reaction rate and stereoselectivity are dependent on temperature and reactant partial pressures. abo.firesearchgate.net |

| o-Xylene | NiMoSx | cis- and trans-1,2-Dimethylcyclohexane | Shows a preference for direct hydrogenation with approximately 50% selectivity. mdpi.com |

Cyclization Reactions in the Generation of this compound Rings

Cyclization reactions are a powerful tool for constructing cyclic molecules, including the this compound ring system. These reactions involve the formation of a ring from an acyclic precursor and can be initiated by various means, including radical and ionic pathways.

Radical cyclizations are particularly useful for the formation of five-membered rings. wikipedia.org These reactions typically proceed through three main steps: selective radical generation, an intramolecular cyclization step, and conversion of the cyclized radical to the final product. wikipedia.org For the synthesis of a this compound scaffold, a suitably substituted hex-5-enyl radical can be employed as a precursor. The stereoselectivity of the ring closure is a key consideration, with 1,5-ring closures of substituted hex-5-enyl radicals often yielding predominantly cis-disubstituted cyclic products. lookchem.com

Ionic cyclization reactions, such as aldol (B89426) condensations, are also widely used in the synthesis of cyclopentane (B165970) derivatives. baranlab.org These methods often involve the intramolecular reaction of an enolate with a carbonyl group to form the five-membered ring. While general, these can be adapted for the synthesis of this compound by using appropriately substituted dicarbonyl precursors.

Another approach involves the cycloalkylation of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes to yield trans-1,2-diaryl-substituted cyclopentanes. organic-chemistry.org While this method produces diaryl derivatives, it demonstrates a strategy for establishing the trans stereochemistry in a 1,2-disubstituted cyclopentane ring.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The control of stereochemistry is a central challenge in the synthesis of this compound, which exists as cis and trans diastereomers. The trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is a meso compound.

As mentioned earlier, the catalytic hydrogenation of 1,2-dimethylcyclopentene is a stereoselective process that primarily yields the cis-isomer due to the syn-addition of hydrogen. pearson.com

The enantioselective synthesis of cis-1,2-disubstituted cyclopentanes has been achieved through the iridium-catalyzed asymmetric hydrogenation of corresponding cyclopentene (B43876) derivatives. nih.gov This method utilizes chiral phosphinomethyloxazoline ligands to induce high enantioselectivity. Although the synthesis of analogous cyclopentene derivatives proved more challenging than their cyclohexene (B86901) counterparts, enantiomeric excesses of up to 88% were achieved. nih.gov This strategy, combining Suzuki-Miyaura cross-coupling to build the substituted cyclopentene precursor followed by asymmetric hydrogenation, offers a versatile route to chiral cis-1,2-disubstituted cyclopentanes. nih.gov

Table 2: Enantioselective Synthesis of cis-1,2-Disubstituted Cyclopentanes

| Precursor Type | Catalyst System | Ligand Type | Stereoselectivity |

|---|---|---|---|

| 1,2-Disubstituted cyclopentenes | Iridium-based | Phosphinomethyloxazolines | Up to 88% ee for cis-products nih.gov |

Precursor Development and Functionalization Reactions for this compound Derivatives

The synthesis of this compound and its derivatives often relies on the development of suitable precursors that can be elaborated into the target molecule. A classic synthetic route starts from a simpler cyclic alkane, such as methylcyclopentane (B18539), and involves a sequence of functionalization reactions to introduce the second methyl group and establish the desired stereochemistry. organicchemistrytutor.com

One such multi-step synthesis from methylcyclopentane can involve the following sequence of reactions:

Radical Halogenation: Introduction of a bromine atom at the most substituted carbon to form 1-bromo-1-methylcyclopentane. organicchemistrytutor.com

Elimination: Treatment with a base to form 1-methylcyclopentene. youtube.com

Hydroboration-Oxidation: Addition of a hydroxyl group to the less substituted carbon of the double bond, yielding trans-2-methylcyclopentanol. youtube.com

Oxidation: Conversion of the secondary alcohol to a ketone, 2-methylcyclopentanone. youtube.com

Grignard Reaction: Addition of a methyl group to the ketone using a Grignard reagent like methylmagnesium bromide to form a tertiary alcohol. organicchemistrytutor.comyoutube.com

Dehydration: Elimination of water to form an alkene. youtube.com

Reduction: Hydrogenation of the alkene to afford the final this compound product. organicchemistrytutor.comyoutube.com

This sequence highlights how a simple precursor can be systematically modified to build up the desired structure.

Furthermore, the development of functionalized cyclopentane scaffolds allows for the introduction of diverse substituents. For instance, cyclopent-3-en-1-ol can be transformed into a variety of 1,2,4-trisubstituted cyclopentanes. nih.gov The stereochemical outcome of reactions like epoxidation can be controlled by the existing substituent at C4, and the resulting epoxide can be opened to introduce new functional groups with regiocontrol. nih.gov Such strategies are valuable for creating libraries of substituted cyclopentane derivatives for various applications.

Reaction Mechanisms and Reactivity Profiles of 1,2 Dimethylcyclopentane

Investigating Substitution Reactions at the Methylated Positions of the Cyclopentane (B165970) Ring

Substitution reactions on the 1,2-dimethylcyclopentane ring, particularly at the carbon atoms bearing the methyl groups (C1 and C2), are governed by the stability of the intermediates formed and the stereochemistry of the substrate.

A key example of a substitution reaction is free-radical halogenation. The regioselectivity of this reaction is dictated by the stability of the resulting radical intermediate. In the case of alkanes, the order of radical stability is tertiary > secondary > primary. Free-radical bromination is known to be highly selective, predominantly yielding the product derived from the most stable radical intermediate. pearson.commasterorganicchemistry.com

When considering the free-radical bromination of this compound, the most stable potential radicals are the tertiary radicals that can be formed by the abstraction of a hydrogen atom from either the C1 or C2 position. The stereochemistry of the starting material—whether it is the cis or trans isomer—influences the accessibility of these positions to the bromine radical. For trans-1,2-dimethylcyclopentane (B44192), the major product of mono-bromination is where the bromine atom substitutes a hydrogen on one of the methyl groups, suggesting that attack at the tertiary C-H bond is sterically hindered. chegg.com For cis-1,2-dimethylcyclopentane (B72798), a similar consideration of steric hindrance would predict the major product. chegg.com

The stereochemical outcome of nucleophilic substitution reactions on derivatives of this compound is dependent on the reaction mechanism.

SN2 Reactions: These reactions proceed via a concerted mechanism involving a backside attack by the nucleophile. This results in an inversion of configuration at the stereocenter. oregonstate.eduyoutube.com If a chiral derivative of this compound were to undergo an SN2 reaction, a single stereoisomer with inverted configuration would be expected. oregonstate.edu

SN1 Reactions: These reactions involve the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers. oregonstate.educhemistrysteps.com If the reaction creates a new stereocenter, a racemic or diastereomeric mixture will be formed. oregonstate.educhemistrysteps.com

The choice between an SN1 and SN2 pathway is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the solvent.

Ring-Opening and Ring-Closing Reaction Dynamics

The cyclopentane ring of this compound can be opened under various conditions, often catalytically. Conversely, the ring can be formed from an appropriate acyclic precursor.

A common method that leads to the formation of a substituted cyclopentane ring is the catalytic hydrogenation of a corresponding cyclopentene (B43876). For example, the catalytic hydrogenation of 1,2-dimethylcyclopentene (B3386875) over a palladium catalyst results in the formation of this compound. This reaction proceeds via a syn-addition of hydrogen atoms to the double bond, meaning both hydrogens add to the same face of the ring. Consequently, this reaction stereoselectively produces cis-1,2-dimethylcyclopentane. study.comlibretexts.org

Ring-opening reactions of this compound typically occur under more strenuous conditions, such as in the presence of a metal catalyst and hydrogen gas, a process known as hydrogenolysis. The mechanism of ring-opening for cyclic alkanes on metal surfaces is complex and can lead to a variety of acyclic alkane products. The specific products formed depend on which C-C bond in the ring is cleaved. For this compound, there are several possibilities for C-C bond scission, which would lead to different heptane (B126788) isomers.

| Cleaved Bond | Potential Acyclic Product |

| C1-C2 | n-Heptane |

| C1-C5 or C2-C3 | 2-Methylhexane |

| C3-C4 or C4-C5 | 3-Methylhexane |

This table illustrates the potential primary products from the selective cleavage of different carbon-carbon bonds in the this compound ring.

Studies on the hydrogenolysis of the related methylcyclopentane (B18539) show that the reaction yields a mixture of 2-methylpentane, 3-methylpentane, and n-hexane, indicating that various C-C bonds are broken. researchgate.net The selectivity of the ring-opening is influenced by the nature of the metal catalyst used.

Catalyzed Transformations and Reaction Pathway Analysis

This compound can undergo several transformations in the presence of a catalyst, including isomerization and dehydrogenation, often on supported metal catalysts.

The reactions of methylcyclopentane on supported palladium, platinum, and rhodium catalysts have been studied to understand the mechanisms of exchange with deuterium (B1214612). These studies provide insight into how the molecule interacts with the metal surface, which is fundamental to all catalyzed transformations. The extent of multiple exchanges and the "turnover" of the molecules on the surface vary with the metal. rsc.org

The catalytic hydrogenation of 1,2-dimethylcyclopentene to cis-1,2-dimethylcyclopentane is a well-established transformation that proceeds over metal catalysts like platinum and palladium. libretexts.org This reaction is a reduction of the double bond and is a key synthetic route to the saturated cycloalkane. organicchemistrytutor.com

Under different conditions, catalyzed reactions can lead to dehydrogenation, forming dimethylcyclopentenes. The specific isomer formed would depend on the catalyst and reaction conditions. Further dehydrogenation can lead to the formation of aromatic compounds.

Kinetic and Mechanistic Studies of this compound Reactions

Kinetic and mechanistic studies provide quantitative data on reaction rates and detailed pathways of chemical transformations. While specific kinetic data for many reactions of this compound are not extensively reported, principles can be drawn from related systems.

The thermal decomposition (pyrolysis) of cyclic hydrocarbons involves complex radical chain mechanisms. For instance, the pyrolysis of 1,2-dimethylcyclopropene has been shown to follow first-order kinetics, yielding isoprene (B109036) as the sole product. scispace.com The thermal isomerization and fragmentation of substituted cyclobutanes have also been studied, revealing competitive processes involving diradical intermediates. nih.gov The pyrolysis of cyclopentanone, a related five-membered ring, has been investigated, with dozens of intermediates and products identified, highlighting the complexity of high-temperature reactions of cyclic compounds. researchgate.net It is expected that the pyrolysis of this compound would also proceed through a complex series of radical reactions.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, determining transition state structures, and calculating activation energies. Such studies have been used to explore the reactivity of cyclopentane and its derivatives. researchgate.net

The kinetics of catalyzed reactions, such as the exchange of methylcyclopentane with deuterium on metal surfaces, can be followed to elucidate the reaction mechanism. The rates of formation of different deuterated products provide information about the adsorbed intermediates and their transformations on the catalyst surface. rsc.org

Advanced Spectroscopic Characterization and Structural Determination of 1,2 Dimethylcyclopentane

High-Resolution NMR Spectroscopy for Isomer Identification and Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1,2-dimethylcyclopentane. The distinction arises from the different chemical environments of the protons and carbon atoms in each isomer, which is a direct consequence of their differing symmetry.

The cis isomer possesses a Cₛ plane of symmetry, which renders certain atoms chemically equivalent. In contrast, the trans isomer is chiral (belonging to the C₂ point group), resulting in a different set of equivalencies. This fundamental difference in symmetry leads to distinct NMR spectra with a different number of signals and unique chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The difference in symmetry is most clearly observed in the ¹³C NMR spectra.

cis-1,2-Dimethylcyclopentane (B72798): Due to the plane of symmetry, the two methyl carbons are equivalent, as are the C1/C2 carbons and the C3/C5 carbons. This results in a total of four distinct signals.

trans-1,2-Dimethylcyclopentane (B44192): The C₂ rotational symmetry makes the two methyl groups equivalent and the two methine (C1 and C2) carbons equivalent. However, the three methylene (B1212753) carbons (C3, C4, C5) are not all equivalent, leading to a spectrum with five signals.

Interactive Table: Predicted ¹³C NMR Signals for this compound Isomers

| Isomer | Symmetry | Predicted Number of Signals | Signal Assignments |

| cis-1,2-Dimethylcyclopentane | Cₛ | 4 | C1/C2, C3/C5, C4, Methyls |

| trans-1,2-Dimethylcyclopentane | C₂ | 5 | C1/C2, C3/C5, C4, Methyl 1, Methyl 2 |

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and splitting patterns of the methyl and methine protons are key identifiers. The spatial relationship between the two methyl groups influences the electronic environment of adjacent protons. In the cis isomer, both methyl groups are on the same face of the ring, leading to different shielding and deshielding effects compared to the trans isomer, where they are on opposite faces. Advanced techniques like the Nuclear Overhauser Effect (NOE) can definitively establish stereochemistry by detecting through-space interactions between protons. For the cis isomer, an NOE would be observed between the protons of the two methyl groups, whereas no such effect would be seen for the trans isomer due to the larger distance between them.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. ksu.edu.sa For a mode to be IR active, it must induce a change in the molecule's dipole moment. youtube.com For a mode to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sayoutube.com These selection rules, governed by molecular symmetry, mean that IR and Raman spectroscopy often provide complementary information. ksu.edu.sa

The spectra of cis- and trans-1,2-dimethylcyclopentane are characterized by several key regions:

C-H Stretching Region (2800-3000 cm⁻¹): Both isomers exhibit strong absorptions in this region, corresponding to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending Region (1350-1470 cm⁻¹): This region contains bands from the scissoring and bending vibrations of the CH₂ and CH₃ groups.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for cis-1,2-dimethylcyclopentane, showing characteristic strong peaks around 2950 cm⁻¹ (C-H stretch) and 1450 cm⁻¹ (C-H bend). nist.gov Although detailed Raman data is less commonly available, it would be expected to clearly show the C-C stretching modes of the cyclopentane (B165970) ring due to the change in polarizability during these vibrations. The differences in symmetry between the two isomers would result in distinct patterns of active and inactive modes in their respective IR and Raman spectra.

Interactive Table: Key IR Absorption Regions for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Characteristic of alkane CH₂, CH₃ groups. |

| C-H Bend (CH₂) | ~1465 | Medium | Scissoring vibration. |

| C-H Bend (CH₃) | ~1450 and ~1375 | Medium | Asymmetric and symmetric deformations. |

| C-C Skeletal Vibrations | < 1350 | Variable | Highly specific to the isomer (fingerprint region). |

Mass Spectrometry: Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is a technique that ionizes molecules and then separates them based on their mass-to-charge (m/z) ratio. In electron ionization (EI) mass spectrometry, the high-energy electrons not only form a molecular ion (M⁺) but also cause it to fragment into smaller, characteristic charged particles. chemguide.co.uk The resulting fragmentation pattern is a valuable tool for structural elucidation.

For this compound (molar mass 98.19 g/mol ), the mass spectrum shows a molecular ion peak at m/z 98. The most common fragmentation pathways for cycloalkanes involve the loss of small alkyl groups. libretexts.org

Loss of a Methyl Group (M-15): A prominent peak is observed at m/z 83, corresponding to the loss of one of the methyl groups (•CH₃), forming a stable secondary carbocation.

Loss of an Ethyl Group (M-29): Cleavage of the ring and loss of an ethyl radical (•C₂H₅) leads to a fragment ion at m/z 69.

Base Peak: The most abundant ion, or base peak, in the spectrum of trans-1,2-dimethylcyclopentane is typically at m/z 83. nist.gov For other cycloalkanes, the base peak can also result from the loss of ethene (m/z 28) from the molecular ion after ring opening. docbrown.info

While the mass spectra of the cis and trans isomers are very similar, subtle differences in the relative intensities of the fragment ions can sometimes be used for differentiation, as the stereochemistry can slightly influence the stability of the transition states leading to fragmentation.

Interactive Table: Common Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss | Significance |

| 98 | [C₇H₁₄]⁺ | --- | Molecular Ion (M⁺) |

| 83 | [C₆H₁₁]⁺ | •CH₃ (15) | Loss of a methyl group. Often the base peak. |

| 69 | [C₅H₉]⁺ | •C₂H₅ (29) | Loss of an ethyl group after ring cleavage. |

| 55 | [C₄H₇]⁺ | •C₃H₇ (43) | Further fragmentation. |

| 41 | [C₃H₅]⁺ | •C₄H₉ (57) | Allyl cation, a common fragment in hydrocarbon spectra. |

Crystallographic Studies of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org Since this compound is a liquid under standard conditions, crystallographic analysis requires either extremely low temperatures or the study of a solid derivative.

The energy difference between these conformations is small, and the ring is highly flexible, undergoing rapid interconversion between various puckered forms in the liquid or gas phase. In a crystal lattice, the molecule is "frozen" into its lowest energy conformation. For substituted cyclopentanes, the substituents' size and stereochemistry determine the most stable conformation. In 1,2-disubstituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. Crystallographic analysis of a suitable derivative would precisely define the C-C bond lengths, C-C-C bond angles, and the exact pucker of the cyclopentane ring, confirming the stereochemical relationship between the two methyl groups.

Computational Chemistry and Theoretical Investigations of 1,2 Dimethylcyclopentane

Quantum Chemical Calculations of Electronic Structure, Energetics, and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to find the electronic structure and predict the energies of different isomers and conformations. For 1,2-dimethylcyclopentane, this is crucial for understanding the relative stability of its cis and trans stereoisomers.

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, primarily the "envelope" (C_s symmetry) and "half-chair" or "twist" (C_2 symmetry), to alleviate torsional strain. nih.govlibretexts.org The energy barrier between these conformations is very low, leading to a dynamic process known as pseudorotation. nih.gov The presence of substituents, such as methyl groups, creates distinct energy minima on this potential energy surface.

High-level ab initio calculations, such as the G4MP2 composite method, have been used to determine the standard enthalpies of formation with high accuracy. These calculations reveal that trans-1,2-dimethylcyclopentane (B44192) is more stable than the cis isomer by approximately 1.70 kcal/mol. rsc.org This increased stability in the trans isomer is attributed to reduced steric strain, as the two methyl groups are positioned on opposite sides of the ring, minimizing their repulsive interactions. In the cis isomer, the methyl groups are on the same side, leading to greater steric hindrance.

Table 1: Calculated Standard Enthalpy of Formation for this compound Isomers

| Compound | Method | Standard Enthalpy of Formation (kcal/mol at 298.15 K) | Source |

|---|---|---|---|

| cis-1,2-Dimethylcyclopentane (B72798) | G4MP2 | -30.95 | rsc.org |

Molecular Dynamics Simulations of Conformational Interconversions and Dynamics

While quantum chemical calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time.

For this compound, MD simulations are essential for exploring the dynamics of the five-membered ring. The primary motion is pseudorotation, a continuous interconversion between the various envelope and twist conformations. nih.gov This process does not involve a single high-energy transition state but rather a series of low-energy transitions that allow the "pucker" of the ring to migrate around its circumference. The energy barriers for these interconversions are typically very low, often on the order of thermal energy at room temperature, making the ring highly flexible. nih.gov

MD simulations can be used to:

Visualize the pseudorotation pathway and identify the most populated conformational states for the cis and trans isomers.

Calculate the free energy surface associated with the conformational changes, providing quantitative values for the energy barriers between different puckered forms.

Determine the timescale of these interconversions, which occur on the picosecond to nanosecond scale.

Density Functional Theory (DFT) Applications for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying chemical reactions. DFT is used to map potential energy surfaces for reactions, identify transition states, and calculate activation energies, thereby predicting the feasibility and mechanism of a chemical transformation.

For systems involving this compound, DFT has been applied to understand various reactions, including catalytic processes and combustion chemistry. For instance, theoretical studies on the aromatization of dimethylcyclopentane over zeolite catalysts use DFT to elucidate the complex multi-step reaction mechanism. These calculations can identify reaction intermediates, determine the structure of the transition state for each step (e.g., dehydrogenation, ring expansion, and aromatization), and pinpoint the rate-determining step by comparing the calculated free energy barriers.

Another key application is in combustion chemistry, where DFT is used to study elementary reactions such as hydrogen abstraction from the cyclopentane ring by radicals (e.g., •OH). By calculating the potential energy surface for the approach of the radical to different C-H bonds on the ring, researchers can determine the activation energy and rate constants for these abstraction reactions. The analysis of the transition state provides insight into the geometry and electronic structure at the point of highest energy along the reaction coordinate, explaining the regioselectivity and kinetics of the reaction.

Development and Validation of Computational Models for Substituted Cyclopentane Systems

To perform large-scale simulations, particularly for molecular dynamics or complex reaction networks, simplified computational models are necessary. These models are developed and validated using data from either experiments or high-level quantum chemical calculations.

Two primary types of models are relevant for substituted cyclopentanes:

Force Fields for Molecular Mechanics: Used in MD simulations, force fields are a set of potential energy functions and associated parameters that describe the interactions between atoms. For substituted cyclopentanes, developing an accurate force field involves parameterizing bond stretching, angle bending, and, most importantly, the torsional (dihedral) terms that govern the conformational energy landscape of the five-membered ring. These parameters are often fitted to reproduce the structures and relative energies of conformers and the energy barriers between them, as determined by high-level ab initio or DFT calculations. The model is then validated by its ability to reproduce known physical properties, such as density, heat of vaporization, or spectroscopic data.

Kinetic Models for Reaction Chemistry: Used in combustion and catalysis modeling, these models consist of a detailed list of elementary reactions, their rate constants, and the thermochemical properties of all species involved. For cyclopentane derivatives, this involves computationally determining the pressure- and temperature-dependent rate coefficients for key reaction classes, such as unimolecular decomposition, hydrogen abstraction, and subsequent radical reactions. These computationally derived rates are then used to build a comprehensive reaction mechanism. The entire kinetic model is then validated by comparing its predictions against experimental data, such as ignition delay times or species concentration profiles in a jet-stirred reactor.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-1,2-Dimethylcyclopentane |

| trans-1,2-Dimethylcyclopentane |

Analytical Methodologies for the Detection and Quantification of 1,2 Dimethylcyclopentane in Research Samples

Gas Chromatography (GC) Techniques for Isomer Separation and Purity Assessment

Gas chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of 1,2-dimethylcyclopentane. The primary principle of GC involves the distribution of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp The separation of this compound isomers is achieved based on their differential interactions with the stationary phase.

The choice of the stationary phase is critical for the successful separation of the cis- and trans- isomers of this compound. Non-polar stationary phases, such as those based on polydimethylsiloxane, are commonly used for hydrocarbon analysis. However, for challenging separations of stereoisomers, specialized chiral stationary phases, often incorporating derivatized cyclodextrins, may be employed to enhance resolution. gcms.cz Factors such as column length, internal diameter, film thickness, carrier gas flow rate, and oven temperature programming all play significant roles in optimizing the separation. chemcoplus.co.jp

Purity assessment of this compound samples is a key application of GC. libretexts.org A highly pure sample will ideally produce a single, sharp peak in the chromatogram. libretexts.org The presence of impurities, such as other C7 hydrocarbons or residual reactants from synthesis, will manifest as additional peaks. libretexts.org By comparing the retention times of these peaks with those of known standards, the identities of the impurities can be inferred. Quantitative purity assessment is performed by calculating the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Table 1: Typical GC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., fused silica) | Provides high-resolution separation. |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or Chiral | Separation based on boiling point and stereochemistry. |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness | Balances resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 200 °C) | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbons. |

GC-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, creating a robust tool for the analysis of this compound, especially at trace levels. youtube.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. youtube.com The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio of its fragments. youtube.com

This technique is invaluable for the unambiguous identification of this compound in complex mixtures. libretexts.org While GC retention times can provide tentative identification, co-elution with other compounds can lead to ambiguity. libretexts.org The mass spectrum provides structural information that confirms the compound's identity. libretexts.org For this compound (molecular weight 98.19 g/mol ), characteristic fragment ions would be observed, which can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nist.govnih.govnih.gov

GC-MS is also highly sensitive, enabling the detection and quantification of this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, depending on the instrument and sample preparation method. researchgate.net Techniques like selected ion monitoring (SIM) can further enhance sensitivity by focusing the mass spectrometer on specific fragment ions characteristic of the target analyte, filtering out background noise.

Table 2: Mass Spectrometry Data for this compound Identification

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ | nist.govnih.gov |

| Molecular Weight | 98.1861 g/mol | nist.gov |

| Major Mass Spectrum Peaks (m/z) | 56, 70, 55 | nih.gov |

| NIST Library Number (Example) | 62738 | nih.gov |

Advanced Chromatographic Approaches (e.g., GCxGC) for Complex Mixture Analysis

For exceptionally complex samples, such as crude oil or detailed environmental samples, one-dimensional GC may not provide sufficient resolving power to separate all components. In these cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capabilities. gcms.cz

GCxGC utilizes two columns with different stationary phase selectivities connected in series by a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. chemistry-matters.com This process generates a structured, two-dimensional chromatogram that can separate compounds that co-elute in a single-column setup. gcms.czazom.com

This technique is particularly advantageous for distinguishing this compound from a multitude of other isomers and structurally similar compounds present in complex hydrocarbon matrices. gcms.cz The increased peak capacity and ordered nature of the GCxGC chromatogram allow for more confident identification and quantification of individual components, even at trace concentrations. gcms.czchemistry-matters.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS provides both high-resolution separation and rapid mass spectral acquisition, making it a powerful tool for comprehensive sample characterization. azom.com

Spectroscopic Quantification Methods for this compound in Experimental Contexts

While chromatography is the primary tool for separation and quantification, spectroscopic methods can also be applied, particularly in experimental contexts where this compound is a major component or when real-time monitoring is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, can provide detailed structural information and can be used for quantification. The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal. By integrating the peaks corresponding to this compound and comparing them to the integral of a known internal standard, a precise concentration can be determined. This method is non-destructive but is generally less sensitive than chromatographic techniques.

Infrared (IR) Spectroscopy can also be used for the identification and, to a lesser extent, quantification of this compound. The molecule will exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the cyclopentane (B165970) ring and methyl groups. While IR is a powerful tool for functional group identification, its application for quantification in complex mixtures can be challenging due to overlapping spectral features. However, in controlled experimental setups, changes in the intensity of a characteristic IR band can be correlated with changes in the concentration of this compound.

Geochemical and Environmental Research Perspectives on 1,2 Dimethylcyclopentane

Occurrence and Formation Pathways of 1,2-Dimethylcyclopentane in Natural Organic Matter (e.g., petroleum, sediments)

This compound is a saturated cyclic hydrocarbon found as a component of the light hydrocarbon fraction of crude oil and natural gas liquids. Its presence in natural organic matter is a result of the complex chemical transformations that occur during the burial and heating of sedimentary organic material over geological timescales. The formation of this compound and other C7 cycloalkanes is intrinsically linked to the processes of diagenesis and catagenesis, the primary stages of petroleum generation.

During diagenesis, which occurs at relatively low temperatures and pressures in shallow sediments, the initial organic matter, derived from the remains of aquatic and terrestrial organisms, undergoes microbial and chemical alteration. This leads to the formation of kerogen, a complex, high-molecular-weight organic polymer. While some light hydrocarbons can be generated during diagenesis, the significant formation of compounds like this compound occurs during catagenesis.

Catagenesis takes place as the source rocks are buried deeper and subjected to higher temperatures (typically 50°C to 150°C). Under these conditions, the kerogen undergoes thermal cracking, breaking down into smaller, more stable hydrocarbon molecules, including a wide range of alkanes, cycloalkanes, and aromatic compounds that constitute crude oil and natural gas. The specific isomers of dimethylcyclopentane, including the cis- and trans-1,2-isomers, are formed through a series of complex reactions such as isomerization and cyclization of precursor molecules present in the original biomass or formed during diagenesis. The distribution of these isomers can be influenced by the original type of organic matter and the thermal history of the source rock. Light hydrocarbon components, including C7 compounds, have been extensively utilized in petroleum geochemistry as indicators of source rock maturity and provenance. researchgate.net

The table below summarizes the key stages and conditions leading to the formation of this compound in natural organic matter.

| Geological Process | Temperature Range | Key Transformations | Products |

| Diagenesis | < 50°C | Microbial alteration of biomass, formation of kerogen. | Biogenic methane, minor light hydrocarbons. |

| Catagenesis | 50°C - 150°C | Thermal cracking of kerogen, isomerization, cyclization. | Crude oil (including this compound), natural gas. |

| Metagenesis | > 150°C | Further cracking of oil into gas. | Methane, non-hydrocarbon gases. |

Academic Studies on Environmental Transformation Mechanisms and Persistence in Geochemical Cycles

Once released into the environment, either through natural seeps or anthropogenic activities, this compound is subject to various transformation and degradation processes. Academic research into the environmental fate of cycloalkanes, including dimethylcyclopentanes, has identified several key mechanisms that govern their persistence in geochemical cycles.

Biodegradation is a primary pathway for the environmental transformation of this compound. A wide variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down hydrocarbons. While specific studies on this compound are limited, research on the biodegradation of cycloalkanes indicates that the process is generally initiated by the oxidation of the molecule, often leading to the formation of alcohols, ketones, and carboxylic acids. These intermediates are then further metabolized through various pathways, ultimately leading to the production of carbon dioxide and water under aerobic conditions. The rate of biodegradation is influenced by several factors, including the availability of nutrients, oxygen levels, temperature, and the presence of a microbial community adapted to hydrocarbon degradation. Some studies have shown that the biodegradation of certain pesticides in soil can be influenced by factors such as organic matter content and the presence of other microorganisms. mdpi.comresearchgate.netmdpi.com

Abiotic degradation processes, such as photodegradation, can also contribute to the transformation of this compound in the environment. Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While saturated cycloalkanes are generally resistant to direct photolysis, they can undergo indirect photodegradation in the presence of photosensitizing substances in water or on soil surfaces. nih.govrsc.org Studies on the photodegradation of cyclohexane (B81311) have shown that it can be effectively degraded in the presence of photocatalysts and UV light. pjoes.comresearchgate.net

The persistence of this compound in the environment is dependent on the interplay of these degradation mechanisms and environmental conditions. In anaerobic environments, such as deep sediments, where oxygen is limited, the biodegradation of saturated hydrocarbons is significantly slower. This can lead to the long-term persistence of this compound in these settings. The physical and chemical properties of the compound, such as its volatility and water solubility, also play a role in its distribution and persistence in different environmental compartments. Persistent organochlorine pollutants, for example, are known to accumulate in sediments. mdpi.comnih.gov

The following table outlines the primary environmental transformation mechanisms for this compound.

| Transformation Mechanism | Description | Key Factors |

| Biodegradation | Breakdown by microorganisms (bacteria, fungi). | Oxygen availability, nutrient levels, temperature, microbial community. |

| Photodegradation | Breakdown by light energy (indirect photolysis). | Presence of photosensitizers, intensity of UV radiation. |

| Persistence | Resistance to degradation. | Anaerobic conditions, low microbial activity, physical-chemical properties. |

Application of this compound Isomers as Geochemical Biomarkers in Research

The relative distribution of different hydrocarbon isomers in crude oils and source rock extracts can provide valuable information for petroleum exploration and geochemical research. The isomers of this compound, along with other C7 hydrocarbons, are utilized as geochemical biomarkers to infer the thermal maturity, depositional environment, and correlation between different petroleum samples.

The rationale behind using isomer ratios as biomarkers lies in the fact that the relative thermodynamic stability of different isomers changes with temperature. During the process of catagenesis, as the source rock is subjected to increasing temperatures, less stable isomers are converted to more stable ones. The extent of this isomerization can be calibrated against other maturity indicators, such as vitrinite reflectance, to provide a measure of the thermal history of the petroleum. While numerous biomarker maturity parameters are used, the interpretation can be complex and may be influenced by the original organic matter input. mdpi.comresearchgate.net

In the context of C7 hydrocarbons, various ratios of iso-heptanes, cyclopentanes, and cyclohexanes have been proposed and applied in oil-oil and oil-source rock correlation studies. researchgate.net These ratios can create a "fingerprint" for a particular oil or source rock extract, allowing geochemists to trace migration pathways and identify the source of reservoired hydrocarbons. gov.nl.ca The use of C7-based star plots, for instance, has been shown to be an effective tool for discriminating between different oil types. researchgate.net

While the application of specific cis/trans-1,2-dimethylcyclopentane (B44192) ratios as maturity or source indicators is not as extensively documented as for some other biomarkers, the principles of isomerization and the established use of C7 hydrocarbon distributions in petroleum geochemistry strongly suggest their potential in this regard. nih.gov Detailed analysis of the distribution of this compound isomers in a suite of oils and source rocks from a specific basin could reveal systematic variations related to maturity or the type of organic matter from which the petroleum was generated. The geochemical characteristics of crude oils, including the distribution of various molecular markers, are crucial for understanding the petroleum systems of a basin. nih.govnih.govekb.egresearchgate.net

The table below summarizes the potential applications of this compound isomers in geochemical research.

| Application | Geochemical Principle | Information Gained |

| Thermal Maturity Assessment | Temperature-dependent isomerization of less stable to more stable isomers. | The maximum temperature experienced by the source rock. |

| Oil-Oil Correlation | Consistent isomer ratios in genetically related oils. | Identification of oil families and migration pathways. |

| Oil-Source Rock Correlation | Matching the isomer "fingerprint" of an oil to its parent source rock. | Determining the origin of discovered petroleum accumulations. |

| Depositional Environment Indication | Potential influence of original organic matter on isomer distribution. | Insights into the paleoenvironment of the source rock. |

Advanced Research Applications and Future Directions for 1,2 Dimethylcyclopentane Chemistry

Exploration of 1,2-Dimethylcyclopentane Scaffolds in Novel Catalyst Design

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in the pharmaceutical and fine chemical industries. The rigid conformational structure of the this compound core makes it a promising scaffold for the design of novel chiral catalysts. Although direct applications are still emerging, the principles of catalyst design strongly support its potential.

The efficacy of a chiral catalyst often relies on its ability to create a well-defined three-dimensional pocket around a metal center, which dictates the stereochemical outcome of a reaction. The fixed cis- and trans-configurations of the methyl groups in this compound provide a robust framework for positioning coordinating functional groups in a precise spatial arrangement. This is analogous to the design of other successful chiral ligands used in asymmetric catalysis. For instance, the synthesis of α-chiral bicyclo[1.1.1]pentanes has been achieved by combining photocatalysis and organocatalysis, where a chiral intermediate directs the stereoselective outcome. nih.govnih.gov This highlights the general strategy of using rigid chiral molecules to control reaction stereochemistry.

Future research in this area could involve the functionalization of the this compound ring with phosphine, amine, or N-heterocyclic carbene (NHC) moieties to create new bidentate or pincer-type ligands. researchgate.net The predictable geometry of the cyclopentane (B165970) ring would allow for fine-tuning of the ligand's bite angle and steric properties, which are critical parameters in optimizing catalytic activity and enantioselectivity for a wide range of transformations, including hydrogenations, cross-couplings, and cycloadditions. researchgate.netorganic-chemistry.org

Research into the Integration of this compound Motifs in Functional Materials

The unique structural properties of cyclic hydrocarbons are being harnessed to create advanced functional materials with novel characteristics. The incorporation of cyclopentane motifs, including the this compound subunit, into polymers and other molecular assemblies is a growing area of research.

One of the most promising applications is in the field of liquid crystals. Research has demonstrated that polymers containing cyclopentane units in their backbone, such as optically active poly(methylene-1,3-cyclopentane), can exhibit liquid crystalline properties. acs.org Liquid crystalline polymers (LCPs) are valued for their high strength, thermal stability, and chemical resistance. medcraveonline.com The rigidity and defined stereochemistry of the cyclopentane ring contribute to the necessary structural anisotropy for forming ordered mesophases. mdpi.com By varying the stereochemistry and substitution pattern of the cyclopentane unit, it may be possible to tailor the phase behavior and optical properties of these materials for applications in displays and smart materials. medcraveonline.com

Furthermore, the cyclopentane scaffold is being explored as a platform for diversity in medicinal chemistry. nih.gov Substituted cyclopentanes can act as rigid bioisosteres for other chemical groups, helping to improve the pharmacokinetic profiles of drug candidates. nih.gov For example, 1,2,4-trisubstituted cyclopentanes have been developed as versatile intermediates for creating libraries of complex molecules for drug discovery. nih.gov The defined stereochemistry of these scaffolds is crucial for ensuring specific interactions with biological targets.

| Material Class | Potential Application | Relevant Structural Feature of Cyclopentane |

| Liquid Crystalline Polymers | Displays, Smart Materials | Rigidity, Defined Stereochemistry |

| Bioactive Molecules | Drug Discovery | Rigid Scaffold, Bioisostere |

| Functional Polymers | Advanced Plastics, Resins | Thermal Stability, Chemical Resistance |

Prospects for Enhanced Stereoselective Synthesis Methodologies Utilizing this compound

The construction of highly substituted cyclopentane rings with precise stereochemical control is a significant challenge in organic synthesis, yet it is essential for accessing a wide range of natural products and pharmaceuticals. researchgate.net Modern synthetic chemistry has seen the development of powerful new methods to achieve this, moving beyond classical approaches.

Catalytic enantioselective methods are at the forefront of this research. Palladium-catalyzed asymmetric formal [3+2]-cycloaddition reactions, for example, allow for the construction of the cyclopentane ring while setting multiple stereocenters in a single step with high enantio- and diastereoselectivity. nih.gov Similarly, chiral N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric desymmetrization of cyclopentenediones, providing access to highly functionalized chiral molecules. researchgate.net Other notable strategies include:

Organocatalysis : The use of small organic molecules, such as proline derivatives, to catalyze Michael additions and subsequent cyclizations can produce enantiomerically enriched cyclopentanes. uclouvain.be

Metal-Catalyzed Cycloadditions : Ruthenium-catalyzed ene-type reactions and stereoselective [3+2] cycloadditions of cyclopropyl ketones provide routes to polysubstituted cyclopentane derivatives. organic-chemistry.org

Cascade Reactions : Tandem processes that form multiple bonds in a single operation, such as the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, offer efficient pathways to complex chiral structures. nih.gov